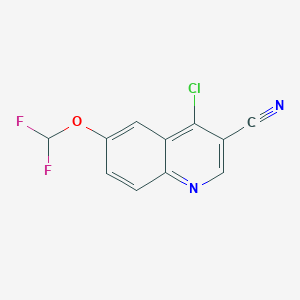

4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile is a chemical compound with the molecular formula C11H5ClF2N2O and a molecular weight of 254.62 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with chloro, difluoromethoxy, and carbonitrile groups.

Métodos De Preparación

The synthesis of 4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the quinoline core: This can be achieved through the cyclization of an appropriate precursor, such as an anthranilic acid derivative.

Introduction of the chloro group: Chlorination of the quinoline core can be performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Introduction of the difluoromethoxy group: This step involves the reaction of the quinoline intermediate with a difluoromethoxy reagent, such as difluoromethyl ether, under appropriate conditions.

Introduction of the carbonitrile group:

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Análisis De Reacciones Químicas

4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and reduction reactions: The quinoline core can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis reactions: The carbonitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, difluoromethyl ether, and cyanide sources . Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's unique structure makes it a promising candidate for drug discovery and development. Research indicates that it may interact with various molecular targets, including enzymes and receptors, potentially leading to therapeutic effects. For instance, derivatives of quinoline compounds have been studied for their activities against human epidermal growth factor receptor-2 (HER-2) and epidermal growth factor receptor (EGFR) kinases, demonstrating enhanced inhibitory effects compared to traditional inhibitors .

Chemical Biology

In chemical biology, 4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile serves as a tool compound for investigating biological pathways and molecular interactions. Its ability to modulate biological activity makes it valuable for studying protein interactions and functions within cellular systems.

Proteomics Research

The compound is utilized in proteomics research to explore protein interactions and functions. Its specificity in binding to certain proteins can aid in understanding complex biological processes at the molecular level.

Material Science

In material science, the properties of this compound may be exploited for developing new materials with specific functionalities. The unique chemical characteristics allow for potential applications in creating advanced materials used in various technologies.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of quinoline compounds exhibit moderate antimicrobial activity against various bacterial strains. The presence of specific substituents was found to enhance the activity against Pseudomonas aeruginosa and Escherichia coli .

- Inhibition Studies : Research involving the synthesis of new quinoline derivatives has shown promising results in inhibiting HER-2 kinase activity, suggesting potential applications in cancer therapy .

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The compound’s quinoline core and substituents play a crucial role in its binding affinity and selectivity for these targets .

Comparación Con Compuestos Similares

4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:

4-Chloroquinoline-3-carbonitrile: Lacks the difluoromethoxy group, which may affect its chemical reactivity and biological activity.

6-(Difluoromethoxy)quinoline-3-carbonitrile: Lacks the chloro group, which may influence its binding affinity and selectivity for molecular targets.

4-Chloro-6-methoxyquinoline-3-carbonitrile: Contains a methoxy group instead of a difluoromethoxy group, which may alter its physicochemical properties and biological activity.

The presence of both chloro and difluoromethoxy groups in this compound makes it unique and potentially more versatile in various applications .

Actividad Biológica

4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile (CAS No. 1016737-91-9) is a synthetic organic compound with a unique molecular structure characterized by a quinoline ring system substituted with a chloro group, a difluoromethoxy group, and a carbonitrile group. Its molecular formula is C₁₁H₅ClF₂N₂O, and it has a molecular weight of approximately 254.62 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its notable biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an antimicrobial and anticancer agent. Its structure allows it to interact with various biological targets, potentially inhibiting specific enzymes or pathways involved in disease processes. A summary of its biological activities includes:

- Antimicrobial Activity : Quinoline derivatives have been shown to possess antimicrobial properties, suggesting that this compound may inhibit the growth of various pathogens.

- Cytotoxic Effects : Studies on quinoline compounds indicate that they often demonstrate cytotoxic effects against cancer cell lines, hinting at the potential of this compound in cancer therapy.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloroquinoline | Lacks difluoromethoxy and carbonitrile groups | Antimicrobial |

| 6-Methoxyquinoline | Contains methoxy instead of difluoromethoxy | Anticancer |

| 4-Difluoromethoxyquinoline | Lacks chloro and carbonitrile groups | Antiviral |

| 2-Amino-4-chloroquinoline | Contains amino group instead of carbonitrile | Antimicrobial |

The presence of both difluoromethoxy and carbonitrile groups in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and specificity.

Case Studies and Research Findings

- Cytotoxicity Studies : Research has demonstrated that derivatives of quinoline compounds often exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain quinoline derivatives can induce apoptosis in human cancer cell lines through the activation of caspases and modulation of apoptotic pathways.

- Antimicrobial Efficacy : A study on quinolinecarbonitriles indicated their potential to inhibit specific enzymes or cellular processes in microbes, leading to antimicrobial activity. The exact targets remain to be fully elucidated but may involve inhibition of nucleic acid synthesis or disruption of cellular integrity.

- Chemical Reactivity : The chemical reactivity of this compound can be attributed to its functional groups. The carbonitrile group is known for undergoing nucleophilic addition reactions, while the chloro substituent can participate in substitution reactions, enhancing the compound's versatility for further chemical modifications.

Propiedades

IUPAC Name |

4-chloro-6-(difluoromethoxy)quinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF2N2O/c12-10-6(4-15)5-16-9-2-1-7(3-8(9)10)17-11(13)14/h1-3,5,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVQLMSNIVNXMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1OC(F)F)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.